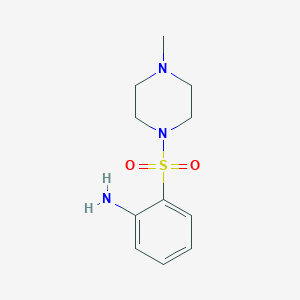

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Overview

Description

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a chemical compound that has been studied for its potential use in various pharmacological applications. It is part of a broader class of compounds known as arylsulfonamides, which have been identified for their affinities towards certain serotonin receptors, such as 5-HT(2C) and 5-HT(6) . These receptors are of interest in the development of atypical antipsychotic agents. The compound's structure includes a piperazine ring, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of related arylsulfonamide compounds involves the combination of appropriate phenylamine derivatives with sulfonamide functionalities. For instance, the synthesis of naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, a compound with high affinity towards 5-HT(2C) and 5-HT(6) receptors, has been reported . The synthesis process typically requires careful selection of reagents and reaction conditions to achieve the desired selectivity and potency.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide shows that it crystallizes in a monoclinic system with specific unit cell parameters and features layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . These structural details are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of arylsulfonamide compounds is influenced by the presence of the sulfonamide group and the piperazine ring. These functional groups can participate in various chemical reactions, such as substitutions or modifications, to alter the compound's biological activity. For instance, N-alkyl substitution on the piperazine ring has been shown to increase the potency of certain compounds at the beta(3)-adrenergic receptor while maintaining selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine and related compounds are determined by their molecular structure. The presence of the sulfonamide group can affect the compound's solubility and stability. The piperazine ring's conformation, such as the chair conformation observed in some crystal structures, can influence the compound's ability to interact with biological targets . These properties are essential for the compound's formulation and delivery in a pharmacological context.

Scientific Research Applications

Synthesis and Evaluation in Drug Design

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, due to its piperazine structure, is significant in drug design. Piperazine is a six-membered nitrogen-containing heterocycle pivotal in the rational design of drugs. It is found in various drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification to the piperazine structure results in molecules with considerable medicinal potential. It's emphasized that arylalkyl substituents, similar to those in 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, can improve the potency and selectivity of binding affinity at D(2)-like receptors, crucial in treating conditions like psychosis and depression (Rathi et al., 2016), (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine structures, central to 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of piperazine-based compounds in developing new, effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Applications and DNA Interaction

The piperazine structure, a fundamental part of 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine, exhibits a broad spectrum of pharmacological applications. It's involved in the design of drugs acting on the central nervous system, and it's been identified as a key structure in molecules showing anti-cancer, cardio-protective, and anti-viral activities. Specifically, derivatives like Hoechst 33258, which contains N-methyl piperazine, show a strong affinity to the minor groove of double-stranded B-DNA, indicating the crucial role of such structures in drug design and DNA interaction (Mohammed et al., 2015), (Issar & Kakkar, 2013).

Safety and Hazards

The safety information for “5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

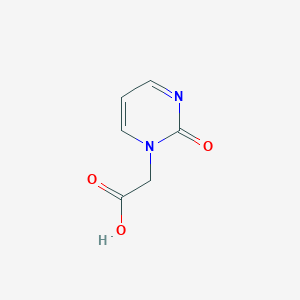

2-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOGTUXWDPGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360615 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine | |

CAS RN |

436095-29-3 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)